

# Introduction: A Versatile Halogenated Pyridine Building Block

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Bromo-5-chloro-4-methylpyridine

**Cat. No.:** B1445470

[Get Quote](#)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic intermediates is paramount. **3-Bromo-5-chloro-4-methylpyridine** has emerged as a significant building block, valued for its precisely substituted pyridine core. The presence of three distinct functional handles—a bromine atom, a chlorine atom, and a methyl group—on the pyridine scaffold provides chemists with a versatile platform for constructing complex molecular architectures.

The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth analysis of the chemical properties, a plausible synthesis strategy, core reactivity, and safe handling protocols for **3-Bromo-5-chloro-4-methylpyridine**, designed for researchers and drug development professionals who seek to leverage its synthetic potential.

## Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its behavior in both storage and reaction environments. **3-Bromo-5-chloro-4-methylpyridine** is a solid at room temperature, and its key identifiers and computed properties are summarized below. Understanding these characteristics is the first step in designing robust and reproducible synthetic protocols.

Property	Value	Source
IUPAC Name	3-bromo-5-chloro-4-methylpyridine	<a href="#">[1]</a>
CAS Number	1260010-08-9	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrClN	<a href="#">[1]</a>
Molecular Weight	206.47 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=C(C=NC=C1Cl)Br	<a href="#">[1]</a>
InChIKey	LDFVQFBZBAVFSN-UHFFFAOYSA-N	<a href="#">[1]</a>
Boiling Point	223.2 ± 35.0 °C (at 760 mmHg)	
XLogP3 (Computed)	2.5	<a href="#">[1]</a>
Appearance	White to off-white solid	

## Structural & Spectral Analysis

While specific, experimentally verified spectra for **3-Bromo-5-chloro-4-methylpyridine** are not readily available in public literature, its structure allows for a confident prediction of its key spectral features. This analysis is crucial for reaction monitoring (e.g., via TLC or LC-MS) and for the structural confirmation of its products.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The <sup>1</sup>H NMR spectrum is expected to be simple and highly informative, featuring three distinct signals:

- Aromatic Protons (H-2, H-6): Two singlets are expected in the aromatic region (typically  $\delta$  8.0-8.8 ppm for pyridines). The protons at the C-2 and C-6 positions are electronically distinct and are not adjacent to any other protons, hence they should appear as sharp

singlets. The proton at C-2, being flanked by the nitrogen and the bromine, would likely be the most downfield.

- Methyl Protons ( $\text{CH}_3$ ): A singlet corresponding to the three methyl protons is expected further upfield, likely in the  $\delta$  2.2-2.6 ppm range.

The  $^{13}\text{C}$  NMR would reveal six distinct carbon signals, with the carbons attached to the halogens (C-3 and C-5) showing characteristic shifts.

## Mass Spectrometry (MS)

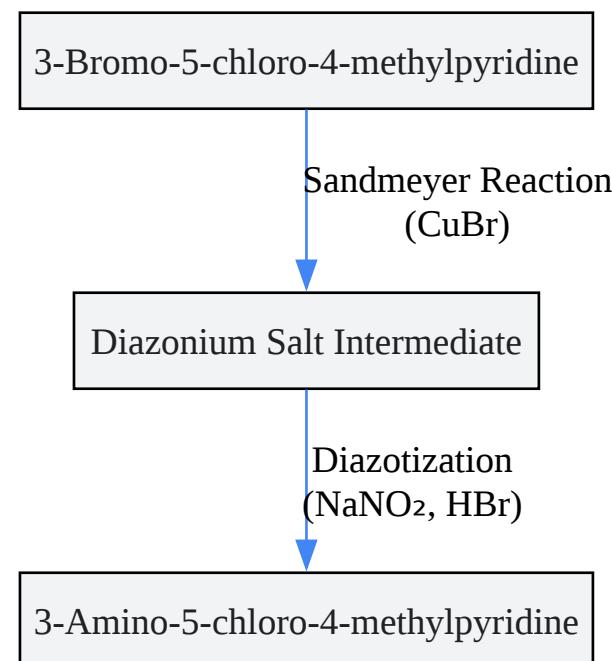
Mass spectrometry is invaluable for confirming the identity of halogenated compounds due to their unique isotopic patterns.

- Molecular Ion Peak: The key feature would be a cluster of peaks for the molecular ion  $[\text{M}]^+$ . Due to the natural abundance of bromine isotopes ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine isotopes ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), the molecular ion will exhibit a characteristic pattern:
  - $\text{M}^+$ :  $(\text{C}_6\text{H}_5^{79}\text{Br}^{35}\text{Cl} \text{ N})$  at  $m/z \approx 205$
  - $[\text{M}+2]^+$ : A combination of  $(\text{C}_6\text{H}_5^{81}\text{Br}^{35}\text{Cl} \text{ N})$  and  $(\text{C}_6\text{H}_5^{79}\text{Br}^{37}\text{Cl} \text{ N})$ , with an intensity nearly equal to the  $\text{M}^+$  peak.
  - $[\text{M}+4]^+$ :  $(\text{C}_6\text{H}_5^{81}\text{Br}^{37}\text{Cl} \text{ N})$ , with a significant but smaller intensity. This distinctive  $\text{M}$ ,  $\text{M}+2$ ,  $\text{M}+4$  pattern provides unambiguous confirmation of the presence of one bromine and one chlorine atom.

## Proposed Synthesis Methodology

While multiple synthetic routes may exist, a common and reliable strategy for preparing polysubstituted pyridines involves the modification of a pre-existing, functionalized pyridine ring. A plausible and efficient synthesis of **3-Bromo-5-chloro-4-methylpyridine** can be envisioned via a Sandmeyer-type reaction, starting from the corresponding aminopyridine.

Proposed Retrosynthesis:



[Click to download full resolution via product page](#)

Caption: Proposed retrosynthetic pathway for **3-Bromo-5-chloro-4-methylpyridine**.

## Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the diazotization and Sandmeyer bromination of aminopyridines.[\[2\]](#)[\[3\]](#)

Objective: To synthesize **3-Bromo-5-chloro-4-methylpyridine** from 3-Amino-5-chloro-4-methylpyridine.

Materials:

- 3-Amino-5-chloro-4-methylpyridine
- Hydrobromic acid (HBr, 48% aq.)
- Sodium nitrite (NaNO<sub>2</sub>)
- Copper(I) bromide (CuBr)
- Sodium hydroxide (NaOH) solution

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice

Procedure:

- **Diazotization:**
  - In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool a solution of 48% hydrobromic acid by means of an ice-salt bath to -5 °C.
  - Slowly add 3-Amino-5-chloro-4-methylpyridine (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature remains below 0 °C.
  - Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
  - Add the sodium nitrite solution dropwise to the reaction mixture via an addition funnel, maintaining the temperature between -5 °C and 0 °C.
  - **Causality Insight:** This step converts the primary amine into a diazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently. The strong acid medium is necessary for the formation of the nitrous acid (HONO) in situ.
- **Sandmeyer Reaction:**
  - In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr.
  - Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
  - **Causality Insight:** CuBr catalyzes the displacement of the diazonium group (-N<sub>2</sub><sup>+</sup>) with a bromide ion. The nitrogen gas byproduct is thermodynamically very stable, which drives the reaction to completion.

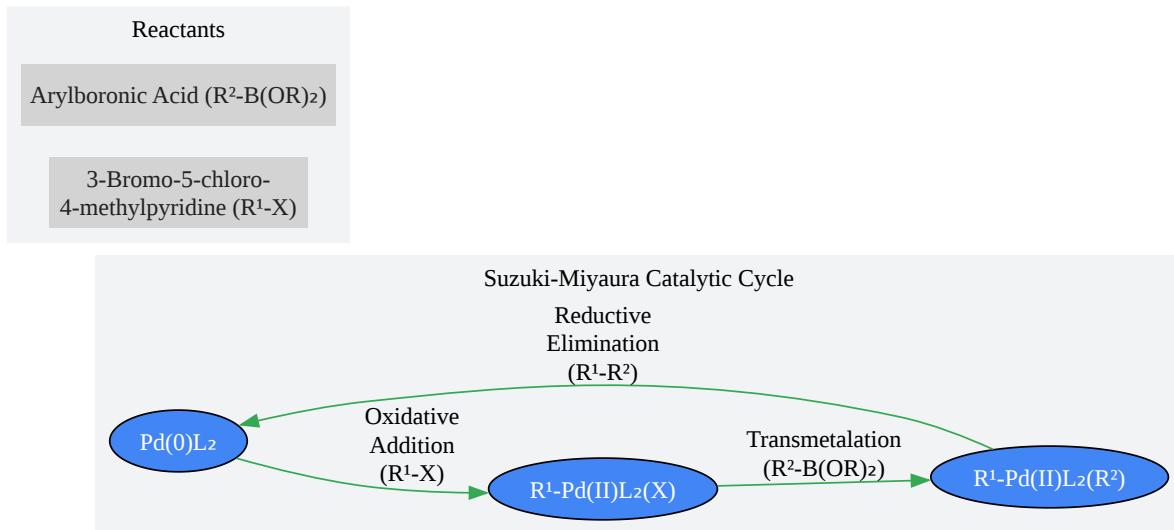
- Work-up and Purification:
  - Once the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
  - Carefully neutralize the reaction mixture by the slow addition of a cold aqueous NaOH solution until the pH is approximately 8-9.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
  - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
  - Purify the crude material by column chromatography on silica gel to obtain the final product.

## Chemical Reactivity: A Platform for Cross-Coupling

The primary synthetic utility of **3-Bromo-5-chloro-4-methylpyridine** stems from its suitability for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.<sup>[4]</sup> This reaction forges a new carbon-carbon bond, a transformation central to the synthesis of many pharmaceutical agents.

## The Suzuki-Miyaura Reaction

The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for regioselective coupling at the C-3 position while leaving the C-5 chloro substituent intact for potential subsequent transformations.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Bromo-5-chloro-4-methylpyridine | C<sub>6</sub>H<sub>5</sub>BrC<sub>1</sub>N | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]

- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1445470#3-bromo-5-chloro-4-methylpyridine-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)